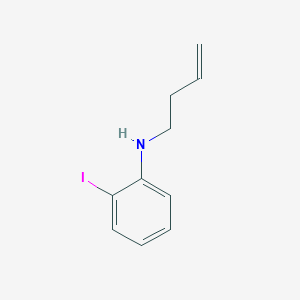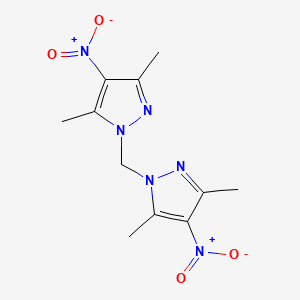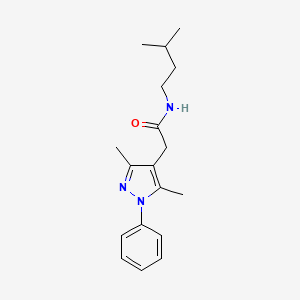
1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Acetamide Formation: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Substitution Reactions:
N-Alkylation: The N-(3-methylbutyl) group can be introduced through alkylation reactions using alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Grignard reagents, organolithium compounds, alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anti-inflammatory properties.
Medicine: As a lead compound for drug development, particularly in the design of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazole-4-acetamide, 3,5-dimethyl-1-phenyl-: Lacks the N-(3-methylbutyl) group.
1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-: Lacks the 1-phenyl group.
1H-Pyrazole-4-acetamide, 3,5-dimethyl-: Lacks both the N-(3-methylbutyl) and 1-phenyl groups.
Uniqueness
The unique combination of substituents in 1H-Pyrazole-4-acetamide, 3,5-dimethyl-N-(3-methylbutyl)-1-phenyl- may impart specific chemical and biological properties that distinguish it from other similar compounds. These properties could include enhanced stability, solubility, or bioactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
125103-51-7 |
|---|---|
Molekularformel |
C18H25N3O |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C18H25N3O/c1-13(2)10-11-19-18(22)12-17-14(3)20-21(15(17)4)16-8-6-5-7-9-16/h5-9,13H,10-12H2,1-4H3,(H,19,22) |
InChI-Schlüssel |
NKYHMZCIMJAUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC(=O)NCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


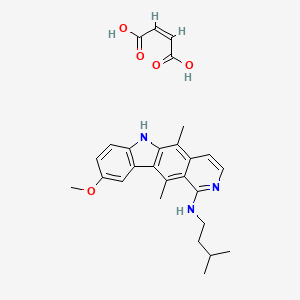
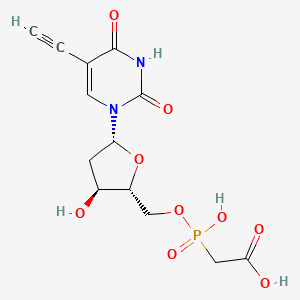
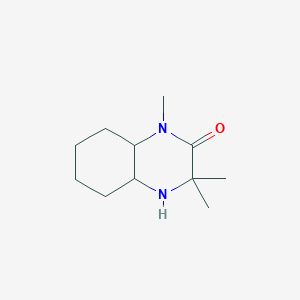
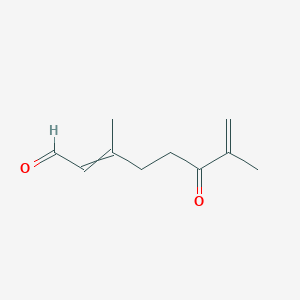
![N,N'-([1,2]Thiazolo[5,4-d][1,2]thiazole-3,6-diyl)bis(3-phenylprop-2-enamide)](/img/structure/B14303711.png)
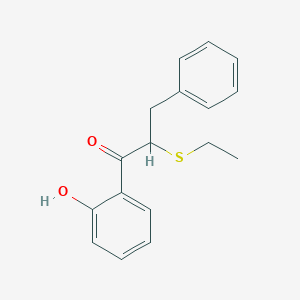
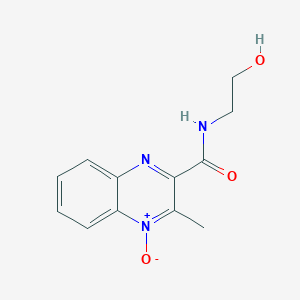
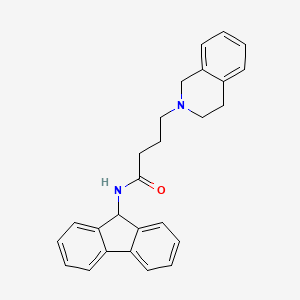
![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
![2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14303731.png)
![(NZ)-N-[2-(4-fluorophenyl)-1-pyridin-4-ylethylidene]hydroxylamine](/img/structure/B14303753.png)

